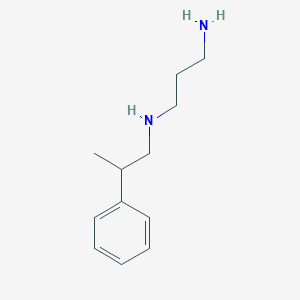
N~1~-(2-Phenylpropyl)propane-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-(2-Phenylpropyl)propane-1,3-diamine is an organic compound that belongs to the class of diamines It is characterized by the presence of two amine groups attached to a propane backbone, with a phenylpropyl substituent on one of the nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-Phenylpropyl)propane-1,3-diamine can be achieved through several methods. One common approach involves the reaction of 2-phenylpropane-1,3-diol with ammonia or primary amines under suitable conditions to form the desired diamine. The reaction typically requires a catalyst, such as a transition metal catalyst, and is carried out at elevated temperatures and pressures to ensure high yields .
Industrial Production Methods
In an industrial setting, the production of N1-(2-Phenylpropyl)propane-1,3-diamine may involve the use of continuous flow reactors to optimize reaction conditions and increase efficiency. The process may also include purification steps, such as distillation or crystallization, to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
N~1~-(2-Phenylpropyl)propane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .
Major Products Formed
The major products formed from these reactions include imines, nitriles, secondary amines, tertiary amines, and various substituted derivatives.
Aplicaciones Científicas De Investigación
N~1~-(2-Phenylpropyl)propane-1,3-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of heterocycles and coordination complexes.
Medicine: Research is ongoing to explore its use as a therapeutic agent in the treatment of various diseases.
Industry: It is utilized in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of N1-(2-Phenylpropyl)propane-1,3-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N1-(2-Phenylpropyl)propane-1,3-diamine include:
- 1,3-Propanediamine
- N,N-Dimethyl-1,3-propanediamine
- 1,2-Diaminopropane
Uniqueness
N~1~-(2-Phenylpropyl)propane-1,3-diamine is unique due to the presence of the phenylpropyl substituent, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
64507-44-4 |
|---|---|
Fórmula molecular |
C12H20N2 |
Peso molecular |
192.30 g/mol |
Nombre IUPAC |
N'-(2-phenylpropyl)propane-1,3-diamine |
InChI |
InChI=1S/C12H20N2/c1-11(10-14-9-5-8-13)12-6-3-2-4-7-12/h2-4,6-7,11,14H,5,8-10,13H2,1H3 |
Clave InChI |
NAJBVLNECDZHKR-UHFFFAOYSA-N |
SMILES canónico |
CC(CNCCCN)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B14482441.png)
![2-{[2-(Diphenylmethoxy)ethyl]amino}ethan-1-ol](/img/structure/B14482444.png)
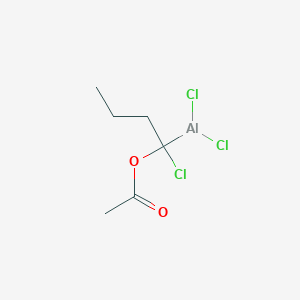

![Trimethyl[(oxolan-2-yl)oxy]silane](/img/structure/B14482459.png)
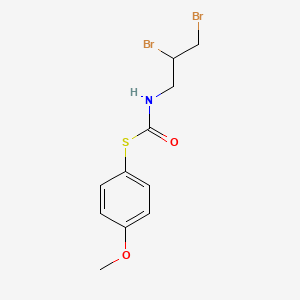
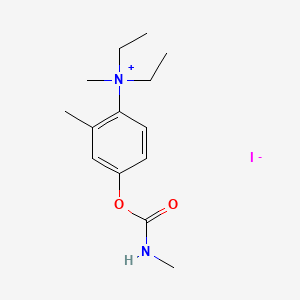
![O-[3-Iodo-4-(sulfooxy)phenyl]-L-tyrosine](/img/structure/B14482481.png)
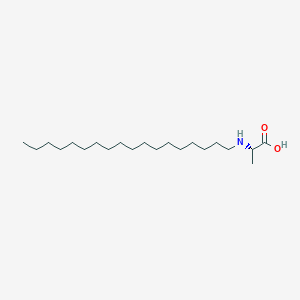
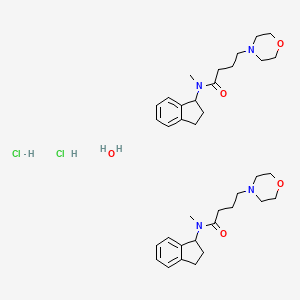
![4,5-Dioxo-3,6-bis[2-(3-phosphonophenyl)hydrazinylidene]-3,4,5,6-tetrahydronaphthalene-2,7-disulfonic acid](/img/structure/B14482503.png)
![5-Hydroxy-3-[2-(4-nitro-2-sulfophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14482520.png)
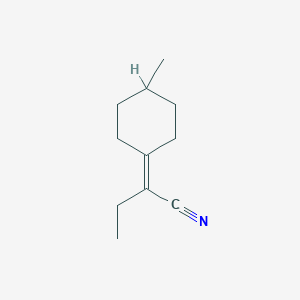
![2-[2-(Hexadecyloxy)ethoxy]-N,N,N-trimethylethan-1-aminium bromide](/img/structure/B14482529.png)
